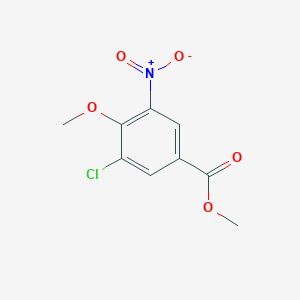
4-(Azetidin-1-yl)but-2-enoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride is a synthetic organic compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of azetidine to an α,β-unsaturated ester, followed by hydrolysis and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: The double bond in the but-2-enoic acid moiety can be reduced to form the corresponding saturated compound.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Saturated derivatives of the but-2-enoic acid moiety.
Substitution: Various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of (E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Oxetane derivatives: Similar four-membered ring structures but with an oxygen atom instead of nitrogen.
Uniqueness
(E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride is unique due to its combination of the azetidine ring and the but-2-enoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H12ClNO2 |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
4-(azetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)3-1-4-8-5-2-6-8;/h1,3H,2,4-6H2,(H,9,10);1H |
InChI-Schlüssel |
TXYJFVUTOMMRLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC=CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
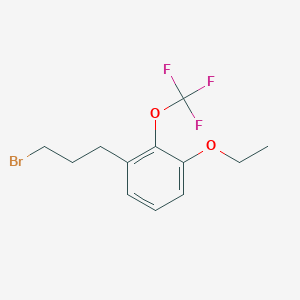
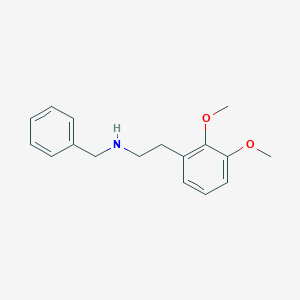
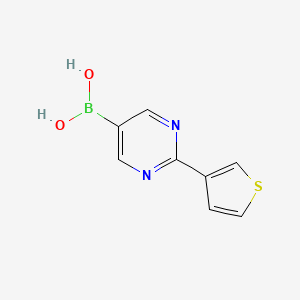
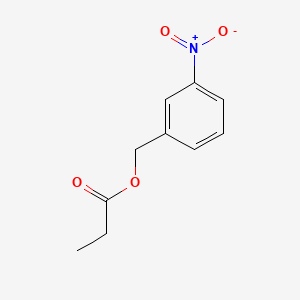
![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
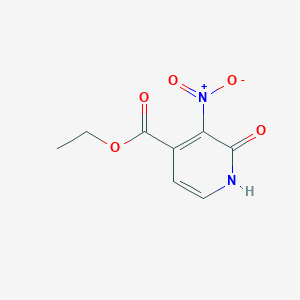
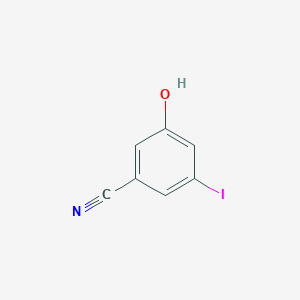
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
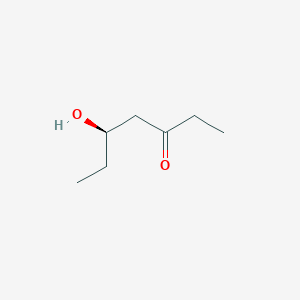
![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)
